Stereospecific Inactivity: Direct Binding Affinity of (2S,3R)-LP99 vs. LP99 to BRD9
The primary differentiator of (2S,3R)-LP99 is its complete loss of binding affinity for the BRD9 bromodomain compared to its active enantiomer, LP99. This is a direct head-to-head comparison within the same study. While LP99 binds BRD9 with a Kd of 99 nM, the (2S,3R) isomer exhibits no detectable binding in the same assay system [1].
| Evidence Dimension | Binding Affinity (Kd) to BRD9 Bromodomain |
|---|---|
| Target Compound Data | No binding detected |
| Comparator Or Baseline | LP99 (active enantiomer) - Kd = 99 nM |
| Quantified Difference | Complete loss of detectable binding (>100-fold difference) |
| Conditions | Isothermal Titration Calorimetry (ITC) or similar biophysical assay, as referenced in the primary literature. |
Why This Matters
This property establishes (2S,3R)-LP99 as the optimal negative control for LP99-based experiments, ensuring any observed effects can be attributed to on-target BRD9/7 inhibition.
- [1] Clark, P. G. K., et al. (2015). LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor. Angewandte Chemie International Edition, 54(21), 6217-6221. View Source
